molecular formula C12H11F3N4O B2611424 Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- CAS No. 1950587-17-3

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-

Cat. No.: B2611424
CAS No.: 1950587-17-3
M. Wt: 284.242
InChI Key: TVOWJVSSBFMCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- is a chemical compound with the molecular formula C12H11F3N4O. It is known for its unique structure, which includes a cyclobutane ring, a carboxamide group, and a pyridine ring substituted with a cyano group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the cyclobutane derivative with an appropriate amine.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with a cyano group and a trifluoromethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(methyl)-3-pyridinyl]-
  • Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(ethyl)-3-pyridinyl]-
  • Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(fluoromethyl)-3-pyridinyl]-

Uniqueness

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-amino-N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)8-4-7(6-18-9(8)5-16)19-10(20)11(17)2-1-3-11/h4,6H,1-3,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOWJVSSBFMCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC(=C(N=C2)C#N)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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